molecular formula C22H30O8 B1262461 8alpha-O-(4-acetoxy-5-hydroxyangeloyl)-11beta,13-dihydrocnicin

8alpha-O-(4-acetoxy-5-hydroxyangeloyl)-11beta,13-dihydrocnicin

Cat. No.: B1262461
M. Wt: 422.5 g/mol
InChI Key: QVMJTYNTCBEZMJ-UZEIXXGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8alpha-O-(4-acetoxy-5-hydroxyangeloyl)-11beta,13-dihydrocnicin is a natural product found in Centaurea pullata with data available.

Scientific Research Applications

Antimicrobial Activity

8alpha-O-(4-acetoxy-5-hydroxyangeloyl)-11beta,13-dihydrocnicin, a sesquiterpene lactone isolated from Centaurea pullata, has demonstrated significant antimicrobial activity. Research shows that this compound, along with other sesquiterpene lactones, exhibits greater antibacterial and antifungal activities than positive controls used in the study. This suggests its potential application in developing new antimicrobial agents (Djeddi et al., 2007).

Cytotoxic Activities

Sesquiterpene lactones, including this compound, have been studied for their cytotoxic activities. They have been isolated from plants like Centaurea spinosa and tested for their in vitro cytotoxic activity against human tumor cell lines. Such studies are crucial for exploring new cancer therapeutics (Saroglou et al., 2005).

Pharmacokinetic Profile Prediction

Another area of research involves predicting the pharmacokinetic profile of compounds like this compound using computational methods. This approach is essential for understanding how such compounds behave in the body, which is vital for drug development processes (Djeddi et al., 2008).

Properties

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[(3S,3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-3,6-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-4-yl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate

InChI

InChI=1S/C22H30O8/c1-13-5-4-6-16(11-23)10-19-20(14(2)21(26)29-19)18(9-13)30-22(27)17(12-24)7-8-28-15(3)25/h5,7,10,14,18-20,23-24H,4,6,8-9,11-12H2,1-3H3/b13-5+,16-10-,17-7-/t14-,18-,19+,20+/m0/s1

InChI Key

QVMJTYNTCBEZMJ-UZEIXXGISA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C/C(=C/CC/C(=C/[C@H]2OC1=O)/CO)/C)OC(=O)/C(=C\COC(=O)C)/CO

Canonical SMILES

CC1C2C(CC(=CCCC(=CC2OC1=O)CO)C)OC(=O)C(=CCOC(=O)C)CO

Synonyms

8-AAHA-DH cpd
8alpha-O-(4-acetoxy-5-hydroxyangeloyl)-11beta,13-dihydrocnicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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